molecular formula C16H14ClN3O4S2 B2387698 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 1788846-60-5

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2387698
CAS No.: 1788846-60-5
M. Wt: 411.88
InChI Key: MUBRQMNMSOUBBZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and thiophene) and a dioxin ring could result in a planar structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonamide could increase its solubility in water .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been explored for their ability to inhibit carbonic anhydrase, an enzyme involved in critical physiological processes. This inhibition has implications for treating conditions like glaucoma by reducing intraocular pressure. For instance, benzo[b]thiophene-2-sulfonamide derivatives have demonstrated potent ocular hypotensive activity, making them candidates for glaucoma treatment (S. Graham et al., 1989).

Synthesis of Heterocyclic Compounds

Sulfonamides are key in synthesizing heterocyclic compounds, which are vital in medicinal chemistry for their diverse biological activities. For example, pyrazole fused analogues have been prepared from dihydrothiophene S,S-dioxides, showcasing the versatility of sulfonamide compounds in creating novel heterocyclic structures with potential biological applications (Lynne M. Chaloner et al., 1992).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are another area of significant interest. Compounds containing a sulfonamido moiety have been synthesized and evaluated for their potential as antibacterial agents. Research indicates that novel heterocyclic compounds containing sulfonamido groups exhibit high antibacterial activity, suggesting their utility in developing new antimicrobial agents (M. E. Azab et al., 2013).

Antitubercular Agents

The fight against tuberculosis has also benefited from the study of sulfonamide compounds. Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity. Molecular docking studies further elucidate their potential mechanisms of action against tuberculosis-causing bacteria, highlighting the role of sulfonamide derivatives in developing new antitubercular therapies (Ramesh M. Shingare et al., 2022).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity and exploring its possible applications .

Properties

IUPAC Name

5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-15-5-6-16(25-15)26(21,22)19-11-7-18-20(8-11)9-12-10-23-13-3-1-2-4-14(13)24-12/h1-8,12,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBRQMNMSOUBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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